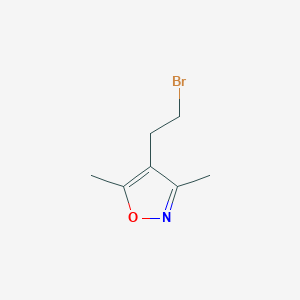

4-(2-Bromoethyl)-3,5-dimethylisoxazole

描述

4-(2-Bromoethyl)-3,5-dimethylisoxazole is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromoethyl group attached to the isoxazole ring, along with two methyl groups at the 3 and 5 positions

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-3,5-dimethylisoxazole typically involves the bromination of 3,5-dimethylisoxazole followed by the introduction of the bromoethyl group. One common method includes the reaction of 3,5-dimethylisoxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromo group. This is followed by the reaction with ethylene oxide to introduce the bromoethyl group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

化学反应分析

Types of Reactions: 4-(2-Bromoethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromo group to other functional groups like alcohols or amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: Products include alcohols and amines.

科学研究应用

Inhibitors of Bromodomain Proteins

One of the most significant applications of 4-(2-Bromoethyl)-3,5-dimethylisoxazole is its role as a precursor in the development of bromodomain inhibitors. Bromodomains are protein interaction modules that recognize acetylated lysines on histones, playing a crucial role in regulating gene expression. Compounds containing the 3,5-dimethylisoxazole moiety have been identified as effective acetyl-lysine mimetics, which can displace acetylated histone peptides from bromodomains .

Table 1: Summary of Bromodomain Inhibitors Derived from 3,5-Dimethylisoxazole Moiety

Anticancer Activity

Research has shown that derivatives of this compound exhibit potent anticancer properties. For instance, studies demonstrated that certain derivatives could inhibit cell proliferation in acute myeloid leukemia (MV4;11) cells without general cytotoxicity in other cancer lines . The mechanism involves the inhibition of bromodomain interactions that are critical for cancer cell survival.

Case Study 1: Development of Selective BET Inhibitors

A study focused on optimizing 3,5-dimethylisoxazole derivatives led to the identification of several potent inhibitors targeting the BET bromodomain family. Through structure-guided design and X-ray crystallography, researchers were able to elucidate key interactions between these compounds and their targets, leading to compounds with nanomolar potency against BRD4(1) .

Case Study 2: Anti-inflammatory Properties

Another area of investigation involved the anti-inflammatory potential of compounds derived from this compound. These compounds were shown to disrupt pro-inflammatory signaling pathways by inhibiting bromodomain-containing proteins that mediate inflammatory responses .

作用机制

The mechanism of action of 4-(2-Bromoethyl)-3,5-dimethylisoxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromoethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

相似化合物的比较

4-(2-Chloroethyl)-3,5-dimethylisoxazole: Similar structure but with a chloro group instead of a bromo group.

4-(2-Iodoethyl)-3,5-dimethylisoxazole: Similar structure but with an iodo group instead of a bromo group.

3,5-Dimethylisoxazole: Lacks the bromoethyl group.

Uniqueness: 4-(2-Bromoethyl)-3,5-dimethylisoxazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and potential biological activity. The bromo group is more reactive than chloro or iodo groups, making it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

4-(2-Bromoethyl)-3,5-dimethylisoxazole is a compound of interest due to its potential biological activity, particularly in the context of cancer therapy and epigenetic regulation. This article delves into the biological mechanisms, pharmacological effects, and research findings associated with this compound.

Chemical Structure and Properties

This compound features a bromoethyl group attached to a 3,5-dimethylisoxazole core. The presence of the bromoethyl group enhances its reactivity, allowing for various synthetic applications and biological interactions.

The compound's mechanism of action primarily involves its interaction with bromodomains, which are protein domains that recognize acetylated lysines on histones. This interaction plays a crucial role in the regulation of gene transcription and chromatin dynamics.

- Bromodomain Interaction : The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine bioisostere, effectively displacing acetylated histone-mimicking peptides from bromodomains. This competitive inhibition can lead to antiproliferative and anti-inflammatory effects in various cancer cell lines .

Antiproliferative Effects

Research has demonstrated that derivatives of this compound exhibit significant antiproliferative activity against several cancer cell lines. For instance:

- Colorectal Cancer : A study identified a derivative compound (22) that inhibited the proliferation of HCT116 colorectal cancer cells with an IC50 value of 162 nM. This compound also showed enhanced antitumor efficacy in mouse models with a tumor suppression rate of 56.1% .

Inhibition of BRD4

The compound has been optimized to target the bromodomain-containing protein 4 (BRD4), which is implicated in various cancers:

- Binding Affinity : Structural studies revealed that modifications to the 3,5-dimethylisoxazole core could enhance binding affinity to BRD4. The most potent inhibitors demonstrated IC50 values significantly lower than previous compounds, indicating improved efficacy .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives:

- Study on Acute Myeloid Leukemia :

- Optimization Studies :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

- Stability : The compound is stable under physiological conditions but may undergo degradation over time, which can influence its biological effectiveness.

- Transport Mechanisms : Studies indicate that the compound interacts with specific transporters that facilitate its cellular uptake and distribution within tissues.

Comparative Analysis

A comparative analysis of related compounds shows that while many share structural similarities with this compound, their biological activities can differ significantly based on functional group modifications:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound 22 | Bivalent inhibitor targeting BRD4 | IC50 = 162 nM against colorectal cancer |

| Compound 14 | Monovalent BRD4 inhibitor | Lower potency compared to compound 22 |

| Other Derivatives | Variations in side chains | Variable effects on different cancer types |

属性

IUPAC Name |

4-(2-bromoethyl)-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPUEMZGYPSUBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398852 | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83467-35-0 | |

| Record name | 4-(2-Bromoethyl)-3,5-dimethylisoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83467-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-BROMOETHYL)-3,5-DIMETHYLISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。